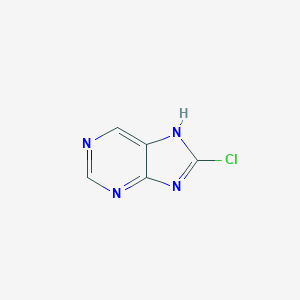

8-Chloro-9h-purine

Vue d'ensemble

Description

8-Chloro-9H-purine is a chlorinated derivative of purine, a fundamental heterocyclic compound that forms the backbone of many biologically significant molecules, including DNA and RNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-9H-purine typically involves the chlorination of purine. One common method includes the reaction of purine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar chlorination processes but optimized for larger batches. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is often achieved through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Chloro-9H-purine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: While less common, the purine ring can undergo oxidation or reduction under specific conditions.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Substitution Products: Depending on the nucleophile, products can include 8-alkoxy-9H-purines, 8-thio-9H-purines, or 8-amino-9H-purines.

Oxidation Products: Oxidized derivatives of the purine ring.

Cyclized Products: Fused heterocyclic compounds.

Applications De Recherche Scientifique

8-Chloro-9H-purine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its antitumor and antiviral properties. It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism by which 8-Chloro-9H-purine exerts its effects often involves its interaction with biological macromolecules. It can act as an inhibitor of enzymes that process purine derivatives, thereby affecting nucleotide metabolism. The chlorine atom enhances its ability to form hydrogen bonds and interact with active sites of enzymes, making it a potent bioactive compound.

Comparaison Avec Des Composés Similaires

6-Chloropurine: Another chlorinated purine with similar reactivity but different biological activity.

8-Bromopurine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

9-Methylpurine: A methylated derivative with distinct chemical properties.

Uniqueness: 8-Chloro-9H-purine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chlorinated purines. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.

Activité Biologique

8-Chloro-9H-purine (8-Cl-9H-purine) is a chlorinated derivative of purine that has garnered attention in the fields of medicinal chemistry and molecular biology due to its unique structural modifications and biological activities. This article provides a comprehensive overview of the biological activity of 8-Cl-9H-purine, including its mechanisms of action, pharmacological effects, and potential applications.

This compound has the molecular formula CHClN and a molecular weight of 175.57 g/mol. The presence of a chlorine atom at the 8-position of the purine ring significantly alters its chemical properties, enhancing its potential interactions with various biological targets.

The biological activity of 8-Cl-9H-purine is primarily attributed to its ability to interact with enzymes and receptors involved in purine metabolism. Studies have indicated that 8-Cl-9H-purine can serve as a biochemical tool to investigate purine metabolism and related enzymatic processes. For instance, it has been utilized to study adenosine deaminase, an enzyme critical for purine catabolism.

Pharmacological Effects

Research has highlighted several pharmacological actions associated with 8-Cl-9H-purine:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as adenosine deaminase, which plays a vital role in regulating adenosine levels in tissues. This inhibition can lead to increased concentrations of adenosine, which may have therapeutic implications in conditions like ischemia and inflammation .

- Antiproliferative Properties : In vitro studies have demonstrated that certain derivatives of 8-Cl-9H-purine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from 8-Cl-9H-purine have been tested against Jurkat and K562 leukemia cells, showing potential for inducing apoptosis through mechanisms involving cell cycle arrest and caspase activation .

- Selective Binding : The compound has been explored for its binding affinity to specific receptors, including cannabinoid receptors, where it exhibits selectivity that could be beneficial for developing treatments targeting the endocannabinoid system .

Study on Adenosine Deaminase Inhibition

A pivotal study published in the Journal of Biological Chemistry investigated the effects of 8-Cl-9H-purine on adenosine deaminase activity. The findings indicated that 8-Cl-9H-purine acts as a competitive inhibitor, leading to increased levels of adenosine in cellular environments, which could be advantageous in therapeutic contexts such as enhancing cardioprotection during ischemic events.

Anticancer Activity

Another significant research effort focused on the antiproliferative effects of 8-Cl-9H-purine derivatives against leukemia cell lines. The study revealed that these derivatives induced apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .

Applications and Future Directions

The unique properties of this compound make it a promising candidate for further research in several areas:

- Drug Development : Its ability to modulate purine metabolism presents opportunities for developing drugs targeting metabolic disorders and cancers.

- Biochemical Research : As a tool for studying purine metabolism, it can help elucidate the roles of various enzymes and pathways in health and disease.

- Therapeutic Uses : The modulation of adenosine levels through 8-Cl-9H-purine could be explored for therapeutic interventions in conditions like heart disease, cancer, and inflammatory disorders.

Propriétés

IUPAC Name |

8-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWUHVQEGPLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282723 | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-87-0 | |

| Record name | 17587-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.